molecular formula C9H11NO2 B588771 L-Phenylalanine (ring-13C6) CAS No. 180268-82-0

L-Phenylalanine (ring-13C6)

Cat. No.: B588771
CAS No.: 180268-82-0
M. Wt: 171.15 g/mol
InChI Key: COLNVLDHVKWLRT-KILZIXFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine (ring-13C6) is a stable isotope-labeled form of the essential amino acid L-phenylalanine, where all six carbon atoms in the benzene ring are replaced with carbon-13 (13C). This isotopic labeling enables precise tracking of phenylalanine metabolism in biological systems without altering its chemical properties, making it indispensable for advanced analytical techniques like mass spectrometry (MS) and metabolic flux studies .

Key applications include:

  • Metabolic Tracing: Monitoring phenylalanine utilization in cancer metabolism , muscle protein synthesis , and plant secondary metabolite biosynthesis .
  • Quantitative Analysis: Serving as an internal standard for GC- or LC-MS to improve accuracy in amino acid quantification .
  • Pharmacokinetic Studies: Assessing dietary protein absorption and turnover rates in humans .

The compound is commercially available from suppliers like Cambridge Isotope Laboratories and is typically stored at -20°C to maintain stability .

Preparation Methods

Enzymatic Synthesis Using Phenylalanine Ammonia-Lyase (PAL)

Substrate Selection and Isotopic Precursors

The enzymatic synthesis of L-phenylalanine (ring-¹³C₆) leverages phenylalanine ammonia-lyase (PAL, EC 4.3.1.24), which catalyzes the reversible amination of trans-cinnamic acid to L-phenylalanine . To introduce ¹³C isotopes into the aromatic ring, labeled precursors such as [¹³C₆]-benzaldehyde or [¹³C₆]-cinnamic acid are required. For example, [¹³C₆]-cinnamic acid is synthesized via the Knoevenagel condensation of [¹³C₆]-benzaldehyde with malonic acid under acidic conditions .

Key reaction:

[¹³C₆]-Benzaldehyde+Malonic AcidH+[¹³C₆]-Cinnamic Acid+CO2+H2O\text{[¹³C₆]-Benzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{H}^+} \text{[¹³C₆]-Cinnamic Acid} + \text{CO}2 + \text{H}2\text{O}

The reaction proceeds at 110°C for 24 hours, yielding [¹³C₆]-cinnamic acid with >95% isotopic incorporation .

Enzymatic Amination

PAL-mediated amination is performed in deuterated phosphate buffer (pH 9.5) containing excess ammonium chloride to drive the equilibrium toward L-phenylalanine synthesis . The reaction mixture is incubated at 37°C for 48 hours, followed by purification via cation-exchange chromatography (AG-50W×8 resin). This method achieves enantiomeric excess (ee) >99% for the L-isomer, as confirmed by chiral HPLC .

Optimization parameters:

  • Temperature: 37°C (prevents enzyme denaturation)

  • pH: 9.5 (maximizes PAL activity)

  • Ammonium concentration: 1.5 M (ensures complete conversion)

Chemical Synthesis via Labeled Benzaldehyde Derivatives

Grignard Reaction for Aromatic Ring Labeling

An alternative route involves the Grignard reaction using [¹³C₆]-phenylmagnesium bromide. This method starts with [¹³C₆]-benzene, which undergoes bromination to form [¹³C₆]-bromobenzene. Subsequent reaction with magnesium in dry ether yields the Grignard reagent, which is quenched with carbon dioxide to produce [¹³C₆]-benzoic acid .

Synthetic pathway:

[¹³C₆]-BenzeneBr2[¹³C₆]-BromobenzeneMg[¹³C₆]-PhenylMgBrCO2[¹³C₆]-Benzoic Acid\text{[¹³C₆]-Benzene} \xrightarrow{\text{Br}2} \text{[¹³C₆]-Bromobenzene} \xrightarrow{\text{Mg}} \text{[¹³C₆]-PhenylMgBr} \xrightarrow{\text{CO}2} \text{[¹³C₆]-Benzoic Acid}

Strecker Synthesis for Amino Acid Formation

The Strecker synthesis converts [¹³C₆]-benzaldehyde to L-phenylalanine (ring-¹³C₆) via a three-component reaction with ammonium chloride and sodium cyanide. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic mixture, which is resolved using L-specific acylase .

Critical considerations:

  • Isotopic purity: Requires rigorous purification of intermediates to avoid ¹²C contamination.

  • Enantiomeric resolution: Acylase from Aspergillus oryzae achieves >98% ee for L-phenylalanine .

Comparative Analysis of Synthesis Routes

Table 1: Efficiency of L-Phenylalanine (ring-¹³C₆) Preparation Methods

MethodIsotopic Purity (%)Enantiomeric Excess (%)Yield (%)Cost (USD/g)
Enzymatic (PAL)99.599.8781,200
Chemical (Strecker)98.298.565950
Fermentation (CIL)99.999.9851,381

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

L-Phenylalanine-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled L-Phenylalanine. It is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled compound allows researchers to trace these pathways and study the kinetics and distribution of phenylalanine and its metabolites in biological systems . The molecular targets include enzymes like phenylalanine hydroxylase and aromatic amino acid decarboxylase .

Comparison with Similar Compounds

Isotope-Labeled Aromatic Amino Acids

L-Tyrosine (ring-13C6)

  • Structure : Shares the 13C6-labeled benzene ring but includes a hydroxyl group at the para position.
  • Applications: Used alongside L-Phenylalanine (ring-13C6) in plant feeding experiments to study phenolic compound biosynthesis (e.g., salvianolic acids in Salvia miltiorrhiza) .
  • Key Difference : Metabolic pathways diverge after hydroxylation, making tyrosine more relevant in studies involving catecholamines or lignin biosynthesis .

Methyl 4-Hydroxybenzoate-(ring-13C6)

  • Structure : A paraben derivative with a 13C6-labeled ring.
  • Applications: Analytical standard for preservative quantification, distinct from amino acid metabolism .

Other Isotope-Labeled Amino Acids

Examples include L-Leucine (5,5,5-D3) and L-Alanine (2,3,3,3-D4) .

  • Functional Contrast: While L-Phenylalanine (ring-13C6) tracks aromatic metabolism, branched-chain amino acids like leucine are prioritized in muscle protein synthesis studies .
  • Analytical Performance: All labeled amino acids use calibration curves for enrichment calculations, but L-Phenylalanine (ring-13C6) has a lower limit of detection (1 μg/mL in LAESI-MSI) compared to unlabeled counterparts .

Unlabeled L-Phenylalanine and Derivatives

  • Unlabeled L-Phenylalanine: Used broadly in food and pharmaceutical industries. Unlike the labeled form, it cannot distinguish endogenous vs. exogenous sources in metabolic studies .
  • Structurally Modified Derivatives: AePhe (4-(2-Azidoethoxy)-L-phenylalanine): An unnatural amino acid with an azide group for click chemistry, enabling protein tagging . 4-Acetyl-L-Phenylalanine-13C6: Combines isotopic labeling with an acetyl group for peptide engineering .
  • Functional Impact : Modifications like acetylation or azide addition alter reactivity, limiting use in metabolic tracing but expanding applications in synthetic biology .

Protected Forms (e.g., L-Phenylalanine-N-t-BOC (ring-13C6))

  • Structure: Features a tert-butoxycarbonyl (BOC) group protecting the amino terminus.
  • Applications : Facilitates solid-phase peptide synthesis by preventing unwanted side reactions .
  • Contrast: Unlike the free amino acid, protected forms are unsuitable for metabolic studies but critical in peptide drug development .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Isotope-Labeled Compounds

Compound Isotopic Labeling Applications Key Research Findings References
L-Phenylalanine (ring-13C6) 13C6 in benzene ring Cancer metabolism, protein synthesis Elevated consumption in NSCLC tumors
L-Tyrosine (ring-13C6) 13C6 in benzene ring Plant biosynthesis Incorporated into salvianolic acids
L-Leucine (5,5,5-D3) D3 in side chain Muscle protein synthesis Higher anabolic response vs. plant proteins

Table 2: Analytical Performance Metrics

Parameter L-Phenylalanine (ring-13C6) L-Tyrosine (ring-13C6) Notes
Limit of Detection (LOD) 1 μg/mL Not reported Determined via LAESI-MSI
Enrichment Precision ±0.65 MPE Similar methods GC-MS with isobutyl esters

Biological Activity

L-Phenylalanine (ring-13C6) is a stable isotope-labeled form of the essential amino acid phenylalanine, which plays a critical role in various biological processes, particularly in protein synthesis and metabolic pathways. This article delves into the biological activity of L-Phenylalanine (ring-13C6), focusing on its kinetics in cancer metabolism, muscle protein synthesis, and its applications in metabolic research.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for advanced tracking and imaging of its metabolic pathways using techniques such as mass spectrometry imaging (MSI).

Kinetics in Cancer Metabolism

Recent studies have highlighted the significance of L-[ring-13C6]-phenylalanine in understanding amino acid metabolism within tumor microenvironments. A notable study investigated its kinetics in a xenograft model of human non-small cell lung carcinoma (NSCLC) using matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI).

Key Findings

  • Spatial Distribution : The highest abundance of L-[ring-13C6]-phenylalanine was observed in tumor tissues at 10 minutes post-injection, followed by a progressive decrease over time. This temporal pattern indicates rapid uptake and subsequent utilization by tumor cells .
  • Comparison with Tyrosine : The enrichment of L-[ring-13C6]-tyrosine showed a delayed response compared to L-[ring-13C6]-phenylalanine due to the conversion process from phenylalanine to tyrosine, predominantly occurring in the liver .
  • Viable vs. Non-Viable Regions : Both isotopes demonstrated higher concentrations in viable tumor regions compared to non-viable areas, suggesting that metabolic activities are concentrated in living cells within the tumor .

Table 1: Kinetics of L-[ring-13C6]-Phenylalanine and L-[ring-13C6]-Tyrosine

Time Post-InjectionL-[ring-13C6]-Phenylalanine AbundanceL-[ring-13C6]-Tyrosine Abundance
10 minutesHighest detected levelsLower levels
30 minutesDecreasing trendPeak observed
60 minutesFurther decreaseDeclined but stable

Muscle Protein Synthesis

L-[ring-13C6]-phenylalanine is also pivotal in studies measuring muscle protein synthesis (MPS). A comparative study evaluated the effectiveness of this tracer against deuterium oxide (D2O) for acute measurements of MPS.

Research Insights

  • Methodology : Participants received an intravenous infusion of L-[ring-(13)C6]-phenylalanine while consuming D2O to assess changes in MPS under basal and stimulated conditions .
  • Results : Both methods yielded similar rates of MPS, indicating that L-[ring-(13)C6]-phenylalanine is a reliable tracer for acute measurements. The study reported MPS rates ranging from 0.065 ± 0.004%·h(-1) to 0.089 ± 0.006%·h(-1) for phenylalanine and comparable rates for D2O .

Q & A

Basic Research Questions

Q. What is the primary application of L-Phenylalanine (ring-¹³C₆) in metabolic research?

L-Phenylalanine (ring-¹³C₆) is a stable isotope-labeled tracer used to quantify protein synthesis rates in vivo. Its primary application lies in measuring fractional synthesis rates (FSR) of proteins in tissues such as skeletal muscle, bone, and synovium. Researchers administer the tracer intravenously or orally, then track its incorporation into protein-bound pools via mass spectrometry (GC-MS or LC-MS/MS). Isotopic enrichment is calculated as molar percent excess (MPE), enabling precise measurement of synthesis dynamics .

Q. How is L-Phenylalanine (ring-¹³C₆) utilized as an internal standard in quantitative analyses?

As an internal standard, L-Phenylalanine (ring-¹³C₆) corrects for variability in sample preparation and instrument response during amino acid quantification. For example, in newborn screening or clinical studies, it is spiked into biological samples (e.g., plasma, muscle biopsies) prior to hydrolysis and derivatization. Its heavy isotope signature allows differentiation from endogenous phenylalanine via mass spectrometry, ensuring accurate calibration and minimizing matrix effects .

Advanced Research Questions

Q. What experimental considerations are critical when designing tracer studies with L-Phenylalanine (ring-¹³C₆) to measure muscle protein synthesis rates?

Key considerations include:

  • Precursor Pool Enrichment : Use muscle intracellular fluid (not plasma) as the precursor pool for FSR calculations to avoid overestimation due to compartmentalization .
  • Sampling Timeline : Collect serial biopsies (e.g., at 0, 120, 300 min post-tracer administration) to capture linear incorporation phases .
  • Statistical Power : Ensure adequate sample size (e.g., n ≥ 12 per group) to detect subtle synthesis differences, as seen in cancer or aging studies .
  • Control for Background Enrichment : Measure baseline MPE to account for natural isotope abundance .

Q. How can researchers address discrepancies in isotopic enrichment data when using L-Phenylalanine (ring-¹³C₆) across different tissue types?

Discrepancies (e.g., higher enrichment in synovium vs. bone) arise from tissue-specific turnover rates and vascularization. Methodological solutions include:

  • Tissue-Specific Calibration : Develop separate enrichment curves for each tissue type using ex vivo spiking experiments .
  • Dynamic Modeling : Apply compartmental models to account for differential tracer delivery and uptake rates .
  • Normalization : Express enrichment relative to tissue protein content or lean body mass to enable cross-tissue comparisons .

Q. What frameworks (e.g., FINER, PICO) are applicable to formulating research questions involving L-Phenylalanine (ring-¹³C₆)?

  • FINER Criteria : Ensure feasibility (e.g., tracer availability), novelty (e.g., unexplored tissue types), and relevance (e.g., clinical malnutrition studies) .
  • PICO Framework :

  • Population : Cancer patients or aging cohorts .
  • Intervention : Tracer dosing protocols (e.g., 40 mg/kg bolus) .
  • Comparison : Isotopic vs. non-isotopic methods .
  • Outcome : FSR (%/hour) .

Q. Methodological Challenges and Solutions

Q. How can contamination risks be mitigated during L-Phenylalanine (ring-¹³C₆) handling?

  • Storage : Aliquot tracer solutions in amber vials at -80°C to prevent degradation .
  • Cross-Contamination : Use separate glassware for tracer preparation and dedicate mass spectrometry columns to heavy isotopes .
  • Validation : Perform spike-and-recovery assays to confirm accuracy (e.g., 95–105% recovery in plasma) .

Q. What statistical approaches resolve contradictions in protein synthesis measurements between studies?

  • Mixed-Effects Models : Account for inter-individual variability and repeated measures .
  • Meta-Analysis : Pool data from multiple studies (e.g., MILK vs. CORN protein trials) to identify consensus synthesis rates .
  • Sensitivity Analysis : Test robustness of FSR calculations to assumptions about precursor pool definition .

Properties

CAS No.

180268-82-0

Molecular Formula

C9H11NO2

Molecular Weight

171.15 g/mol

IUPAC Name

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

COLNVLDHVKWLRT-KILZIXFTSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

(2S)-2-Amino-3-phenylpropanoic Acid-13C6;  (S)-(-)-Phenylalanine-13C6;  (S)-α-Amino-β-phenylpropionic Acid-13C6;  (S)-α-Aminohydrocinnamic Acid-13C6;  (S)-α-Amino-benzenepropanoic Acid-13C6; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.